![molecular formula C15H12N2O2 B1507942 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 885276-89-1](/img/structure/B1507942.png)
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C14H12N2O . It has a molecular weight of 224.26 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and similar imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is represented by the InChI code1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2
. This indicates that the compound consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to an imidazo[1,2-a]pyridine ring . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is a solid compound . . The compound’s melting point is between 75 and 77 degrees Celsius .Safety and Hazards
The safety information for 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
Imidazo[1,2-a]pyridines, including 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, have wide-ranging applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future research could focus on exploring new synthetic methods, investigating their reactivity, and developing new drugs based on this scaffold .
properties
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-13-9-17-8-4-7-14(15(17)16-13)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKHZCWFPXFMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722995 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-89-1 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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